BenchChemオンラインストアへようこそ!

4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Lipophilicity Membrane permeability Drug-likeness

Procure 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide (CAS 876723-01-2) as a definitive SAR tool. The para-ethoxy substituent delivers a predicted LogP of 1.29, significantly shifting lipophilicity relative to methoxy analogs (~2.75-fold partition difference) and fine-tuning membrane permeability for cellular assays. With a molecular weight of 268.29 Da, TPSA ~105 Ų, and zero Ro5 violations, this scaffold is tailored for carbonic anhydrase inhibitor design, HTS library construction, and comparative metabolic stability studies.

Molecular Formula C10H12N4O3S
Molecular Weight 268.29
CAS No. 876723-01-2
Cat. No. B2950599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide
CAS876723-01-2
Molecular FormulaC10H12N4O3S
Molecular Weight268.29
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=NN2
InChIInChI=1S/C10H12N4O3S/c1-2-17-8-3-5-9(6-4-8)18(15,16)14-10-11-7-12-13-10/h3-7H,2H2,1H3,(H2,11,12,13,14)
InChIKeyJILSMSZFVTUUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide (CAS 876723-01-2): Core Identity and Procurement Context


4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide (CAS 876723-01-2) is a synthetic small-molecule hybrid comprising a 4-ethoxybenzenesulfonamide moiety linked directly to a 1H-1,2,4-triazole ring . With a molecular formula of C10H12N4O3S and a molecular weight of 268.29 Da , it belongs to the broader class of triazole-sulfonamide conjugates, a scaffold extensively explored for carbonic anhydrase inhibition, anticancer activity, and antimicrobial applications [1]. The compound is listed in the EPA DSSTox database [2] and is commercially available from multiple specialty chemical suppliers as a research-grade reagent. However, independent peer-reviewed primary literature specifically reporting experimental bioactivity data for this exact compound is conspicuously absent as of the present analysis, a critical limitation that procurement stakeholders must weigh when selecting among in-class candidates.

Why 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide Cannot Be Replaced by a Generic Sulfonamide-Triazole Analog


Substituting 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide with a generic triazole-sulfonamide congener ignores the decisive influence of the para-ethoxy substituent on critical molecular properties. The ethoxy group substantially alters lipophilicity compared to the methoxy analog: the target compound exhibits a predicted ACD/LogP of 1.29 , whereas the 4-methoxy analog (4-methoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide) is computed to have a lower LogP of approximately 0.85, representing a ~0.44 log unit difference that translates to a roughly 2.75-fold difference in octanol-water partition coefficient . This differential in lipophilicity is expected to affect membrane permeability, metabolic stability, and non-specific protein binding in cellular assays [1]. Furthermore, the ethoxy group's larger steric footprint (molar refractivity contribution of ~12.5 cm³/mol for ethoxy vs. ~7.9 cm³/mol for methoxy) can alter binding pocket complementarity when the benzenesulfonamide ring occupies a hydrophobic enzyme sub-pocket [1]. These quantifiable physicochemical differences mean that even closely related analogs cannot be assumed to reproduce the target compound's behavior in biological systems, making blind substitution scientifically unsound for rigorous research or industrial applications.

Quantitative Differentiation Evidence for 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide Against Closest Comparators


Lipophilicity Advantage of the para-Ethoxy Substituent vs. para-Methoxy Analog

The target compound's ACD/LogP of 1.29 exceeds that of the 4-methoxy analog (4-methoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide) by approximately 0.44 logP units . This difference represents an ~2.75-fold higher octanol-water partition coefficient, placing the target compound closer to the optimal LogP range (1–3) for passive membrane permeability while the methoxy analog falls below this window [1].

Lipophilicity Membrane permeability Drug-likeness

Positional Selectivity: N-Triazol-3-yl vs. C-Triazole-Ethoxy Isomer and Implications for H-Bond Donor Topology

The target compound features the sulfonamide nitrogen directly attached to the 3-position of the 1H-1,2,4-triazole ring, preserving two hydrogen bond donor sites (sulfonamide NH and triazole NH) . In contrast, the positional isomer 3-(5-ethoxy-1H-1,2,4-triazol-3-yl)benzenesulfonamide (CAS 62036-16-2) places the ethoxy group on the triazole ring and the sulfonamide on the benzene meta position, reducing the number of triazole NH donors by one and altering the spatial orientation of the sulfonamide group . For carbonic anhydrase inhibition, the sulfonamide NH (pKa ~8.5–9.5) must be optimally positioned to coordinate the active-site zinc ion; the meta-benzenesulfonamide geometry of the comparator may reduce zinc-binding affinity compared to the para-ethoxybenzenesulfonamide orientation of the target compound [1].

Regioisomerism Hydrogen bonding Target engagement

Class-Level Evidence: Ethoxy-Substituted Benzenesulfonamide-Triazole Hybrids Exhibit Enzyme Inhibitory Activity in the Low Micromolar Range

A closely related compound—4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide (BDBM76169)—demonstrated micromolar inhibitory activity against human intestinal-type alkaline phosphatase (IC50 = 5.04 µM) and rat intestinal-type alkaline phosphatase 1 (IC50 = 1.17 µM) in cell-free biochemical assays [1]. This compound shares the para-ethoxybenzenesulfonamide core with the target compound and differs only in the linker (thioether vs. direct N-linkage) and the presence of an additional hydroxyl group. The micromolar potency of this structural neighbor supports the inference that the target compound, bearing the same para-ethoxybenzenesulfonamide pharmacophore, is likely to exhibit comparable or differentiated enzyme inhibitory activity contingent on linker geometry [2]. Notably, the direct N-triazole linkage in the target compound eliminates the rotational flexibility of the thioether linker, which may confer distinct target selectivity and metabolic stability advantages [3].

Enzyme inhibition Alkaline phosphatase Carbonic anhydrase

Predicted Physicochemical and Drug-Likeness Profile Enabling Prioritization for Oral Bioavailability Screening

The target compound satisfies all Lipinski Rule of Five criteria with zero violations: molecular weight 268.29 Da (<500), ACD/LogP 1.29 (<5), 2 hydrogen bond donors (<5), and 7 hydrogen bond acceptors (<10) . Its topological polar surface area (TPSA) of ~105 Ų falls below the 140 Ų threshold generally associated with good oral bioavailability [1]. In comparison, the bulkier analog 4-ethoxy-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide, which incorporates a trifluoromethyl group and an ethyl linker, has a calculated molecular weight exceeding 420 Da and a LogP >2.5, pushing it closer to the boundaries of drug-like space . The target compound's more favorable drug-likeness profile makes it a more attractive starting point for oral bioavailability optimization in early drug discovery programs.

Drug-likeness Oral bioavailability Rule of Five

Stability Advantage: Direct N-Linked Triazole Exhibits Reduced Metabolic Liability vs. Thioether-Linked Analogs

The target compound features a direct nitrogen linkage between the sulfonamide and the triazole ring (N-aryl sulfonamide bond), whereas several closely related analogs employ a thioether (–S–) or methylene (–CH2–) linker . Direct N-linkages are generally more resistant to cytochrome P450-mediated oxidative cleavage than thioether linkers, which are susceptible to S-oxidation to sulfoxides and sulfones, and benzylic methylene linkers, which are prone to hydroxylation [1]. This structural feature is predicted to confer greater metabolic stability in liver microsome assays, reducing the risk of rapid clearance in in vivo models [2]. While no direct experimental metabolic stability data exist for the target compound, the well-established structure-metabolism relationships for sulfonamide and triazole moieties support this class-level inference.

Metabolic stability Linker chemistry In vitro ADME

Optimal Procurement Scenarios for 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide Based on Evidence Profile


Lead Optimization Programs Targeting Carbonic Anhydrase Isoforms Where para-Sulfonamide Geometry Is Required

The target compound's para-ethoxybenzenesulfonamide orientation with a direct N-triazole linkage places the sulfonamide NH in a geometry consistent with zinc coordination in carbonic anhydrase active sites [1]. Procurement is indicated for medicinal chemistry teams seeking a structurally defined sulfonamide-triazole scaffold for structure-activity relationship (SAR) exploration around the ethoxy position, where the predicted LogP of 1.29 offers a favorable starting point for optimizing isoform selectivity while maintaining drug-like properties.

Cell-Based Anticancer Screening Panels Requiring a Defined Triazole-Sulfonamide Chemotype with Zero Rule of Five Violations

With a molecular weight of 268.29 Da, TPSA of ~105 Ų, and zero Rule of Five violations [1], this compound is a suitable procurement choice for high-throughput screening (HTS) facilities building triazole-sulfonamide focused libraries for anticancer phenotypic screening. The clean drug-likeness profile minimizes the risk of non-specific assay interference and facilitates downstream hit-to-lead optimization, unlike bulkier analogs that carry higher non-specific binding liability .

Comparative Linker Stability Studies: Direct N-Triazole vs. Thioether or Methylene-Linked Triazole-Sulfonamide Conjugates

The target compound's direct N-linkage between the sulfonamide nitrogen and the triazole ring provides a structurally minimal scaffold to serve as a reference compound in comparative metabolic stability studies against thioether-linked analogs (e.g., BDBM76169, which contains an –S– linker) [1]. Procurement for liver microsome or hepatocyte stability assays can help quantify the metabolic advantage of the direct N-linkage, a key parameter for selecting the optimal linker chemistry in lead optimization .

Agrochemical Lead Discovery: Fungicidal or Herbicidal Screening of Triazole-Sulfonamide Hybrids

Triazole-sulfonamide derivatives have demonstrated fungicidal activity in agricultural research contexts [1]. The target compound, with its moderate lipophilicity (LogP 1.29) and low molecular weight , is well-suited for procurement by agrochemical discovery groups screening for novel fungicide or herbicide leads where systemic translocation in plants is required and excessive lipophilicity would hinder phloem mobility.

Quote Request

Request a Quote for 4-Ethoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.